
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with chlorine, nitro, and aniline groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline typically involves the reaction of 3-chloro-4-nitrobenzyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions or amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like ethanol.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Reduction: 2-Chloro-4-((3-chloro-4-aminophenyl)methyl)aniline.
Oxidation: 2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)aniline or 2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)nitrobenzene.
科学研究应用
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles attack the electron-deficient aromatic ring, leading to the formation of new chemical bonds. The presence of electron-withdrawing groups like nitro and chlorine enhances the reactivity of the compound towards nucleophiles.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the additional chlorine and benzyl groups.
3-Chloro-4-nitroaniline: Similar structure but lacks the benzyl group.
4-Chloro-2-nitroaniline: Similar structure but with different substitution pattern.
Uniqueness
2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline is unique due to the presence of both chlorine and nitro groups on the benzene ring, as well as the benzyl group attached to the aniline nitrogen. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
115084-49-6 |
|---|---|
分子式 |
C13H10Cl2N2O2 |
分子量 |
297.13 g/mol |
IUPAC 名称 |
2-chloro-4-[(3-chloro-4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17(18)19)11(15)7-9/h1-4,6-7H,5,16H2 |
InChI 键 |
LWKNJSDFOFWBEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)[N+](=O)[O-])Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


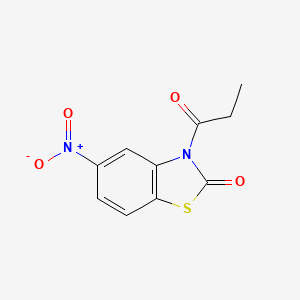
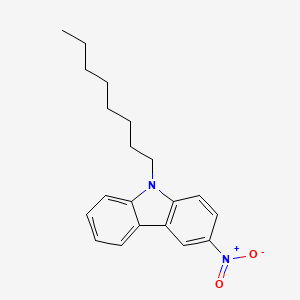
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)

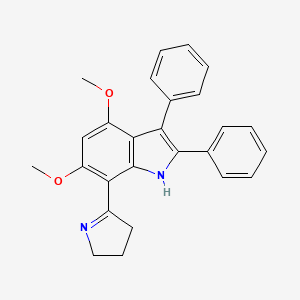
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
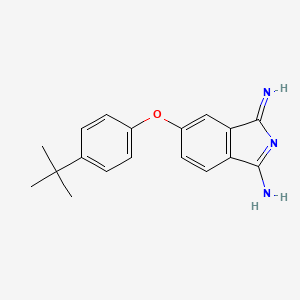
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
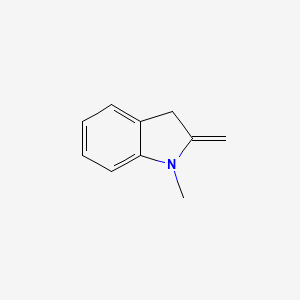
![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)

![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
![2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride](/img/structure/B14286695.png)

